(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound "(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate" is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a methyl group at position 4. The Z-configuration of the imino group (-N=) is critical for its stereochemical properties.
Properties
IUPAC Name |
methyl 2-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S2/c1-17-7-12-22-23(15-17)35-26(28(22)16-24(30)34-2)27-25(31)19-8-10-20(11-9-19)36(32,33)29-14-13-18-5-3-4-6-21(18)29/h3-12,15H,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKGYJHZMFPZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex compound with potential therapeutic applications, particularly in oncology. Its molecular formula is C25H21N3O5S2, and it has garnered attention due to its structural characteristics that suggest significant biological activity.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities, including anticancer properties. The presence of the indole and sulfonamide moieties further enhances its potential as a pharmacological agent.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N3O5S2 |
| Molecular Weight | 507.58 g/mol |
| Purity | 95% |
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activities. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299 cells. These compounds often induce apoptosis and cell cycle arrest, demonstrating their potential as effective anticancer agents .
A comparative analysis of related benzothiazole compounds showed that modifications to the benzothiazole nucleus can enhance anticancer activity. For example, compound B7 demonstrated potent inhibition of IL-6 and TNF-α, which are critical mediators in cancer progression .
The proposed mechanisms for the anticancer effects of this class of compounds include:
- Inhibition of cell migration : This prevents metastasis in cancer cells.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
- Cell cycle arrest : Halting the proliferation of cancer cells at specific phases.
Study 1: Evaluation of Antitumor Activity
In a recent study focusing on novel benzothiazole compounds, researchers synthesized multiple derivatives and evaluated their biological activity. Among these, a compound structurally related to this compound was found to significantly inhibit tumor growth in xenograft models .
Study 2: In Vitro Assessment
Another study assessed the in vitro activity of various benzothiazole derivatives against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to traditional chemotherapeutics . The derivatives exhibited IC50 values in the low micromolar range, suggesting their potential for further development as therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
- Sulfonyl-containing pesticides: Methyl esters of sulfonated triazine derivatives (e.g., metsulfuron-methyl) exhibit herbicidal activity due to sulfonylurea groups that inhibit acetolactate synthase (ALS) .
- Thiazole derivatives : 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS RN 65032-66-8) shares a thiazole-benzoic acid backbone, though it lacks the indoline and sulfonyl substituents. This analog is used in biochemical research, highlighting the versatility of thiazole moieties in drug design .
- Indole-thiazole hybrids: Compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives (Scheme 2, ) demonstrate synthetic routes applicable to the target compound, particularly in forming imino linkages between indole and thiazole systems .
Functional and Spectroscopic Comparisons
- Stereochemical analysis: The Z-configuration of the imino group is pivotal. In dendalone 3-hydroxybutyrate (), optical rotation data (+10.7) and NOESY correlations were used to confirm stereochemistry, a method applicable to verifying the target compound’s configuration .
- NMR profiling : Analogous compounds in (e.g., Zygocaperoside) rely on ¹H-NMR and ¹³C-NMR for structural elucidation. For the target compound, key signals would include the methyl group at δ ~2.5 ppm (6-CH₃) and sulfonyl protons near δ 7.5–8.5 ppm .
Data Tables
Table 1: Key Structural Features of Comparable Compounds
Research Findings and Limitations
- Stereochemical challenges: The Z-configuration must be rigorously confirmed via NOESY or X-ray crystallography, as misassignment could alter bioactivity .
- Knowledge gaps: Absence of solubility, toxicity, or in vitro activity data limits practical application insights.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate?
- Methodology : Synthesis typically involves multi-step reactions starting from 6-methylbenzo[d]thiazole derivatives. Key steps include:
- Coupling Reactions : Condensation of 4-(indolin-1-ylsulfonyl)benzoyl chloride with the imino group of the benzo[d]thiazole core under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .
- Esterification : Introduction of the methyl acetate group via nucleophilic substitution or ester exchange reactions .
- Reaction Optimization : Temperature control (e.g., reflux in THF at 60–80°C) and catalysts (e.g., DMAP for acylations) improve yield .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Z-configuration of the imino group and substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95% required for biological assays) and detects trace impurities .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl stretch at ~1350 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
Q. What common chemical reactions does this compound undergo, and how are they leveraged in derivatization?
- Reactions :
- Oxidation : Sulfonyl groups can be oxidized to sulfones using H₂O₂ or mCPBA, altering electronic properties for SAR studies .
- Reduction : The imino group (C=N) can be reduced to an amine (C-NH) with NaBH₄ or LiAlH₄, modifying hydrogen-bonding capacity .
- Nucleophilic Substitution : The methyl ester can be hydrolyzed to a carboxylic acid for further coupling (e.g., amide formation) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for this compound?
- Strategies :
- Flow Chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for large-scale synthesis .
- Catalytic Systems : Use Pd/C or Ni catalysts for selective reductions, minimizing side products .
- DoE (Design of Experiments) : Statistical optimization of parameters (e.g., solvent polarity, temperature gradients) enhances efficiency .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Troubleshooting Steps :
- Purity Validation : Re-analyze compound purity via HPLC and NMR to rule out impurities affecting results .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
Q. What computational approaches are used to predict the compound’s interactions with biological targets?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity using Random Forest algorithms .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Stability Profiling :
- pH Studies : Monitor degradation via HPLC in buffers (pH 2–9); sulfonamide groups may hydrolyze under acidic conditions .
- Thermal Analysis : TGA/DSC to determine decomposition temperatures (>150°C typically safe for storage) .
- Light Sensitivity : Protect from UV exposure to prevent Z→E isomerization of the imino group .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance potency or selectivity?
- SAR Approaches :
- Substituent Screening : Replace indolin-1-ylsulfonyl with pyridine- or piperazine-based groups to modulate solubility .
- Bioisosteres : Swap benzo[d]thiazole with oxazole or imidazole cores to alter steric and electronic profiles .
- Prodrug Design : Ester-to-carboxylic acid conversion for improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
